

S-14671: A Technical Guide to a Potent Serotonin Receptor Modulator

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Compound of Interest

Compound Name: S-14671

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Abstract

S-14671, a naphthylpiperazine derivative, is a highly potent and efficacious serotonin receptor modulator with a dual mechanism of action. It acts as a high-affinity agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A and 5-HT2C receptors.^{[1][2]} This unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies related to anxiety, depression, and serotonergic signaling.^{[1][3][4][5]} This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to **S-14671**, intended for use by researchers and professionals in the field of drug development.

Chemical Structure and Properties

S-14671 is chemically known as N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide.^[1] Its structure combines a methoxynaphthylpiperazine moiety with a thiophene-2-carboxamide group.

Table 1: Chemical and Physical Properties of **S-14671**

Property	Value	Reference
IUPAC Name	N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide	[1]
CAS Number	135722-27-9	[1][3]
Chemical Formula	C22H25N3O2S	[1]
Molar Mass	395.52 g·mol ⁻¹	[1]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Solubility	Insoluble in water; soluble in most organic solvents.[6]	

Pharmacological Properties

S-14671 exhibits high affinity and specificity for certain serotonin receptors. Its primary pharmacological actions are summarized below.

Table 2: Pharmacological Profile of **S-14671**

Target Receptor	Action	pKi	Reference
5-HT1A	Agonist	9.3	[1][2][3]
5-HT2A	Antagonist	7.8	[1]
5-HT2C	Antagonist	7.8	[1]
5-HT1B	Low affinity	Not specified	[1]
5-HT3	Low affinity	Not specified	[1]

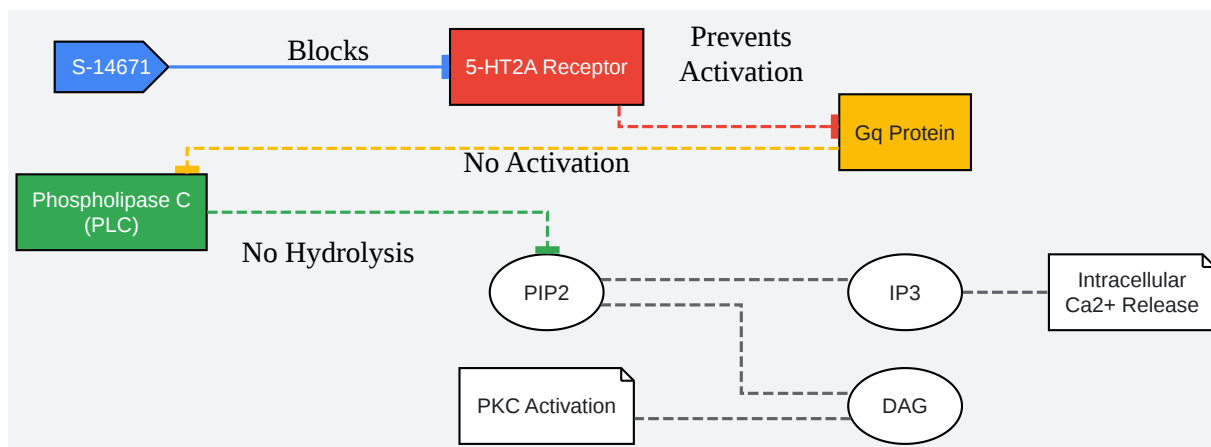
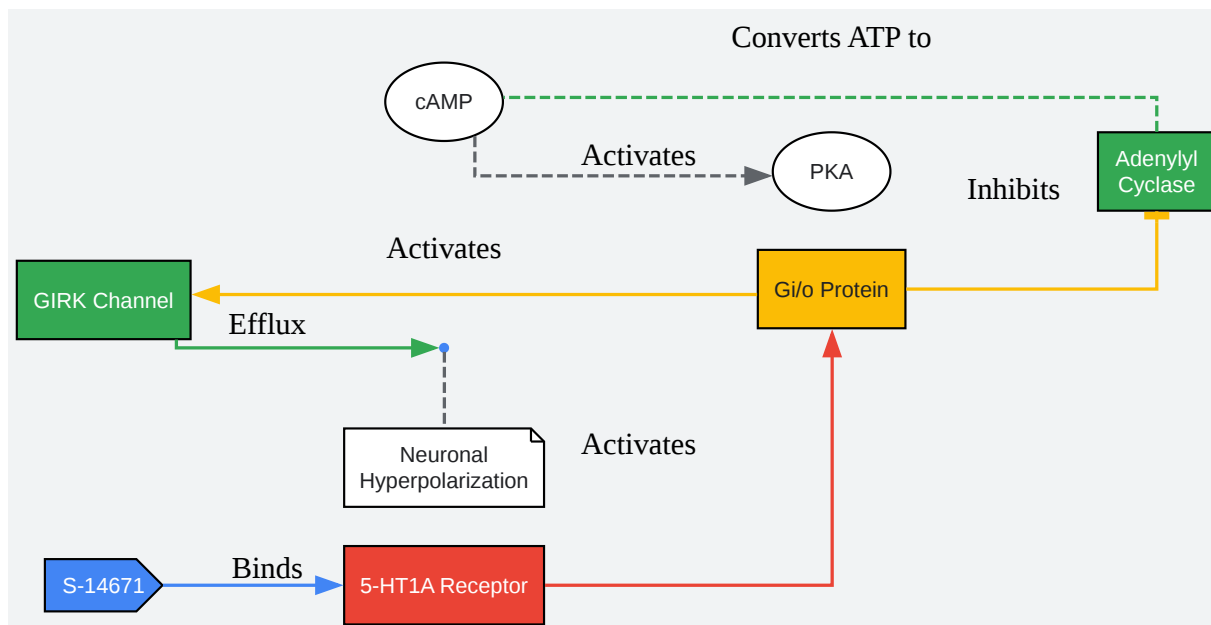
The high pKi value for the 5-HT1A receptor indicates a very strong binding affinity.[2][3] In vivo studies have demonstrated the potent agonist activity of **S-14671** at this receptor, with effects observed at doses as low as 5 µg/kg when administered subcutaneously.[1][2] Its potency is reported to be approximately 10-fold greater than that of 8-OH-DPAT and 100-fold greater than flesinoxan and buspirone.[1][2]

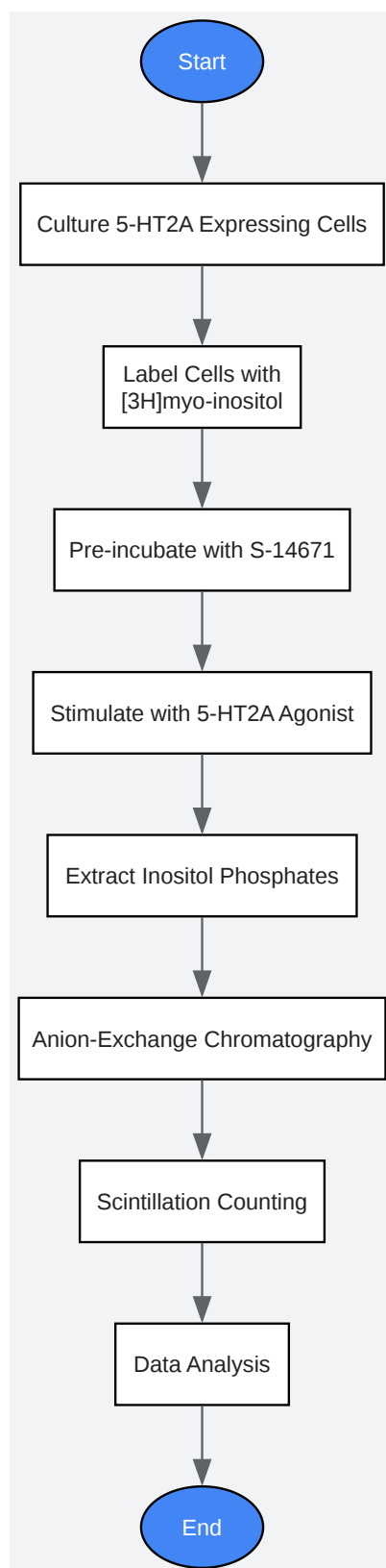
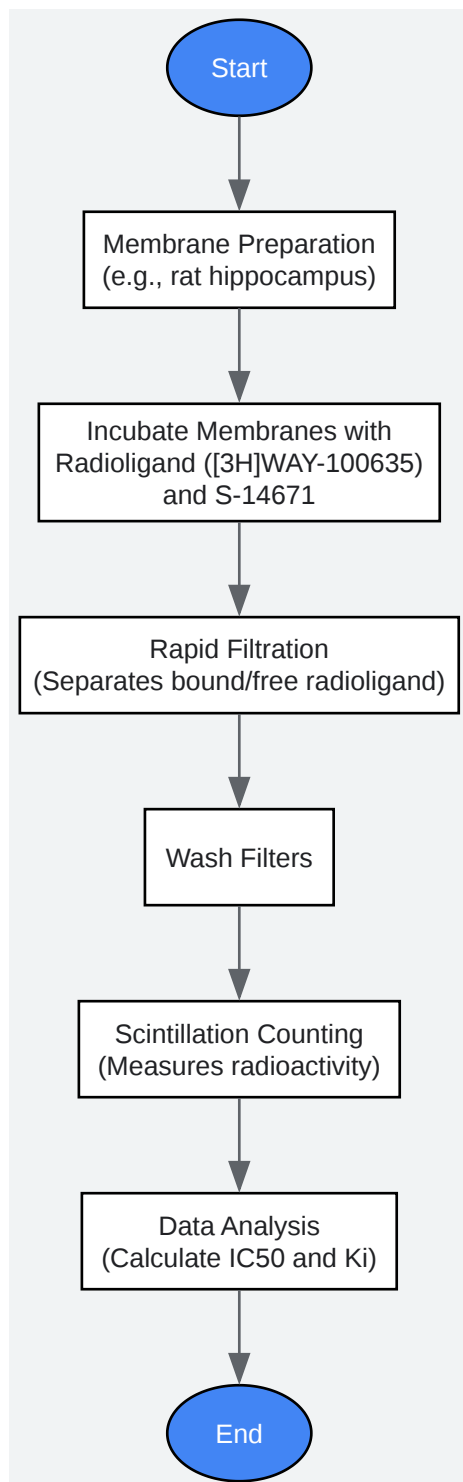
The antagonist activity at 5-HT2A and 5-HT2C receptors contributes to its distinct pharmacological profile.[1]

Signaling Pathways

5-HT1A Receptor Agonism

As an agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, **S-14671** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[1][7] This results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).[1] The activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability.[7]





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